Trichlorodifluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

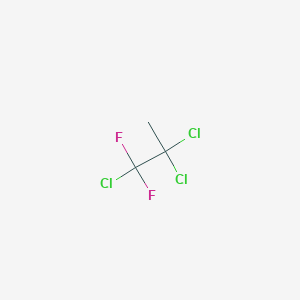

Trichlorodifluoropropane is a useful research compound. Its molecular formula is C3H3Cl3F2 and its molecular weight is 183.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Refrigeration and Air Conditioning

Trichlorodifluoropropane is primarily used as a refrigerant in cooling systems. It belongs to the family of hydrochlorofluorocarbons (HCFCs), which are known for their lower ozone depletion potential compared to chlorofluorocarbons (CFCs).

Key Properties:

- Thermal Efficiency : HCFC-243 exhibits favorable thermodynamic properties that enhance the efficiency of refrigeration cycles.

- Phase Change Characteristics : It has a suitable boiling point that allows it to function effectively in various temperature ranges.

Applications in Refrigeration Systems:

- Commercial Refrigeration : Utilized in supermarket refrigeration units and commercial air conditioning systems.

- Industrial Cooling : Employed in large-scale industrial refrigeration systems where efficient heat exchange is critical.

Environmental Studies

The environmental impact of halogenated compounds, including this compound, has been a focus of numerous studies. Its role in ozone layer depletion and global warming potential has led to regulatory scrutiny.

Case Studies:

- Ozone Layer Impact Assessment : Research indicates that while HCFC-243 has a lower ozone depletion potential than CFCs, its use contributes to greenhouse gas emissions. Studies have shown that transitioning to more environmentally friendly alternatives is essential for sustainable practices in refrigeration .

| Compound | Ozone Depletion Potential | Global Warming Potential |

|---|---|---|

| This compound | 0.02 | 1,000 |

| CFC-12 | 1.0 | 10,900 |

Health Research

This compound has been studied for its potential health effects, particularly in occupational exposure scenarios. Research indicates that exposure to halogenated hydrocarbons can lead to various health issues.

Health Effects:

- Carcinogenic Potential : Some studies suggest a correlation between exposure to this compound and increased risks of kidney and liver cancers .

- Neurological Effects : Exposure may also affect the central nervous system, leading to symptoms such as dizziness and cognitive impairment.

Research Findings:

A meta-analysis of epidemiological data indicated significant associations between this compound exposure and renal cancer, emphasizing the need for stringent safety measures in workplaces using this compound .

Regulatory Framework and Future Directions

The use of this compound is regulated under international agreements such as the Montreal Protocol, which aims to phase out substances that deplete the ozone layer.

Future Applications:

- Transitioning to Alternatives : As regulations tighten, there is a push towards developing alternative refrigerants with minimal environmental impact.

- Research on Safe Handling : Ongoing studies aim to better understand the safe handling practices for this compound in industrial applications.

化学反応の分析

Substitution Reactions

Trichlorodifluoropropane undergoes halogen exchange reactions , where chlorine atoms are replaced by other halogens or functional groups. Key pathways include:

-

Fluorination with HF :

In the presence of hydrogen fluoride (HF) and catalysts like fluorinated chromium oxide, chlorine atoms are substituted by fluorine. This reaction is critical in industrial fluorination processes .Example :

C H Cl F +HFCat C H Cl F +HClConditions: 200–450°C, gas phase.

-

Nucleophilic Substitution :

Chlorine atoms undergo nucleophilic attack by reagents like hydroxide (OH⁻) or sulfide (S²⁻), forming alcohols or thiol derivatives .

Elimination Reactions

Dehydrohalogenation is a major pathway, producing alkenes or alkynes. The E2 mechanism is dominant, requiring anti-periplanar geometry between the departing halogen and β-hydrogen .

Example :

C H Cl F +Base→C H ClF +HCl+Base H

Typical reagents: NaOH, KOH. Conditions: 100–150°C.

Oxidation and Reduction

-

Oxidation :

Reacts with strong oxidizing agents (e.g., KMnO₄) to form carbonyl compounds or carboxylic acids, depending on conditions. -

Reduction :

Catalytic hydrogenation (H₂/Pd) removes halogens, yielding propane derivatives. This is less common due to steric hindrance from fluorine.

Cycloaddition and Radical Pathways

-

Cycloaddition with Ketonitrones :

Proceeds via a non-zwitterionic mechanism, forming five-membered heterocycles without intermediate charge separation. -

Radical Reactions :

CF₃ radicals generated in photochemical reactions participate in trifluoromethylation of aromatic compounds, aided by transition-metal catalysts .

Industrial Fluorination Processes

This compound serves as an intermediate in synthesizing hydrofluoroolefins (HFOs) like HCFO-1233xf. Key steps include:

-

Catalytic Fluorination :

Using SbCl₅ or ionic liquids, pentachloropropane is converted to HCFO-1233xf under high pressure (5–25 bar) . -

Azeotropic Distillation :

HF forms azeotropes with this compound (89% HF, 11% C₃H₃Cl₃F₂), enabling efficient separation .

Table 2: Industrial Fluorination Kinetics (Patent Data)

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Product Yield (%) |

|---|---|---|---|---|

| C₃HCl₅ (240db) | SbCl₅ | 50–150 | 5–25 | 60–85 |

| C₃H₃Cl₃F₂ (242fa) | Ionic liquid | 40–100 | 10–20 | 70–90 |

Mechanistic Insights

-

Halogen Bonding : Chlorine and fluorine atoms participate in weak non-covalent interactions, stabilizing transition states during substitution.

-

Radical Stability : CF₃ radicals generated in photoredox reactions exhibit prolonged lifetimes, enabling efficient C–CF₃ bond formation .

-

Thermodynamic Favorability : Elimination reactions are driven by entropy gain, while fluorination is exothermic due to strong C–F bonds .

特性

CAS番号 |

134237-42-6 |

|---|---|

分子式 |

C3H3Cl3F2 |

分子量 |

183.41 g/mol |

IUPAC名 |

1,2,2-trichloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(4,5)3(6,7)8/h1H3 |

InChIキー |

QDJDUXFLHIPMOX-UHFFFAOYSA-N |

SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

正規SMILES |

CC(C(F)(F)Cl)(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。